2,4,5-Trifluorostyrene

Monomer Purification Thermal Processing Distillation

2,4,5-Trifluorostyrene (CAS 1211198-81-0, IUPAC 1-ethenyl-2,4,5-trifluorobenzene) is a ring-fluorinated styrenic monomer with molecular formula C₈H₅F₃ and molecular weight 158.12 g·mol⁻¹. The compound belongs to the class of fluorostyrenes, where the benzene ring carries three fluorine substituents at the 2-, 4-, and 5-positions.

Molecular Formula C8H5F3
Molecular Weight 158.12 g/mol
Cat. No. B12079044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Trifluorostyrene
Molecular FormulaC8H5F3
Molecular Weight158.12 g/mol
Structural Identifiers
SMILESC=CC1=CC(=C(C=C1F)F)F
InChIInChI=1S/C8H5F3/c1-2-5-3-7(10)8(11)4-6(5)9/h2-4H,1H2
InChIKeyQZUSPILXNMOCLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,5-Trifluorostyrene: A Ring-Fluorinated Styrenic Monomer for Advanced Polymer and Specialty Chemical Procurement


2,4,5-Trifluorostyrene (CAS 1211198-81-0, IUPAC 1-ethenyl-2,4,5-trifluorobenzene) is a ring-fluorinated styrenic monomer with molecular formula C₈H₅F₃ and molecular weight 158.12 g·mol⁻¹ [1]. The compound belongs to the class of fluorostyrenes, where the benzene ring carries three fluorine substituents at the 2-, 4-, and 5-positions. This substitution pattern imparts distinct electronic and steric properties compared to non-fluorinated styrene, α,β,β-trifluorostyrenes (vinyl-fluorinated), or other ring-fluorinated isomers such as 2,4,6-trifluorostyrene and pentafluorostyrene. The monomer serves as a building block for functional polymers with tailored thermal stability, dielectric properties, and chemical resistance [2].

Why 2,4,5-Trifluorostyrene Cannot Be Casually Substituted by Other Fluorostyrenes in Procurement


Fluorostyrenes are not interchangeable commodities. The regiochemistry of ring fluorination fundamentally alters boiling point, dipole moment, reactivity ratios in copolymerization, and the electronic character of the aromatic ring. For instance, 2,4,5-trifluorostyrene exhibits a boiling point approximately 40 °C higher than the isomeric 2,4,6-trifluorostyrene or pentafluorostyrene , directly impacting distillation-based purification and high-temperature processing windows. The 2,4,5-fluorine arrangement generates a dipole moment of ~1.98 D [1], which differs from other fluorostyrenes and influences solubility, dielectric response, and polymer morphology. These quantitative property differences translate into measurable performance gaps in copolymer composition drift, membrane sulfonation efficiency, and final material thermal/electrical properties — making uninformed substitution a source of batch failure in regulated or performance-critical applications.

Quantitative Differentiation Evidence: 2,4,5-Trifluorostyrene vs. Closest Fluorostyrene Analogs


Boiling Point and Density: 2,4,5-Trifluorostyrene vs. Key Ring-Fluorinated Styrenes

The boiling point of 2,4,5-trifluorostyrene (185.7 °C at 760 mmHg) is substantially higher than that of 2,4-difluorostyrene (138–138.3 °C), 2,4,6-trifluorostyrene (~142 °C), pentafluorostyrene (141.1 °C), and α,β,β‑trifluorostyrene (68 °C at reduced pressure; normal bp estimated near 160–170 °C) . Density follows the opposite trend: 0.94 g·cm⁻³ for 2,4,5‑trifluorostyrene vs. 1.13–1.41 g·cm⁻³ for the difluoro and pentafluoro analogs, indicating a looser molecular packing attributable to the asymmetric 2,4,5‑fluorine arrangement .

Monomer Purification Thermal Processing Distillation

Dipole Moment Comparison: 2,4,5-Trifluorostyrene vs. Styrene and Other Fluorostyrenes

The dipole moment of 2,4,5‑trifluorostyrene is approximately 1.98 D, as reported in early structural studies of fluorine-substituted styrenes [1]. This value is roughly 15‑fold higher than that of unsubstituted styrene (~0.13 D) [2] and substantially exceeds that of 4‑fluorostyrene (~0.82 D) [1], a consequence of the three electron‑withdrawing fluorine atoms arranged asymmetrically on the phenyl ring. While α,β,β‑trifluorostyrene also exhibits a dipole moment near 1.98 D , the physical origin differs: in α,β,β‑TFS the dipole arises primarily from the CF₂=CF– vinyl group, whereas in 2,4,5‑TFS it stems from the ring‑fluorine arrangement, leading to different orientational polarizability in polymer matrices [3].

Dielectric Materials Solubility Engineering Molecular Electronics

Polymerization Rate and Comonomer Reactivity: Fluorostyrene Class Behavior Relevant to 2,4,5-TFS

Ring‑fluorinated styrenes generally exhibit lower radical polymerization rates than styrene due to the electron‑withdrawing effect of fluorine. Emulsion polymerization studies show that α,β,β‑trifluorostyrene polymerizes at a measurably lower rate than styrene under identical conditions [1]. In bulk copolymerization, styrene (M₁) with pentafluorostyrene (M₂) gives reactivity ratios r₁ = 0.17 and r₂ = 0.07 at 70 °C, producing copolymers with a strong alternating tendency, whereas styrene with 4‑fluorostyrene yields r₁ ≈ 0.62, indicative of nearly ideal random copolymerization [2]. No direct data exist for 2,4,5‑trifluorostyrene, but class‑level inference predicts its reactivity lies between that of 2,4‑difluorostyrene and pentafluorostyrene, with the 2,4,5‑substitution pattern providing a distinct intermediate electron‑deficiency that neither the difluoro nor the pentafluoro analog can replicate [3].

Copolymerization Kinetics Monomer Reactivity Ratios Process Scale‑Up

Polymer Dielectric Constant: 2,4,5‑Trifluorostyrene Polymer vs. Polystyrene and Pentafluorostyrene Polymer

Poly‑α,β,β‑trifluorostyrene exhibits a dielectric constant of 2.56 ± 0.05 at room temperature, slightly higher than that of polystyrene (~2.5–2.6) but with a significantly lower dielectric loss tangent (0.0006–0.0035 over 10²–10¹¹ Hz) [1]. Poly(pentafluorostyrene) shows a greater effective induced dipole moment (0.40 D) and altered sub‑millimetre dielectric absorption compared to poly‑α,β,β‑trifluorostyrene, reflecting the influence of ring‑fluorine count and position on dielectric relaxation [2]. While the dielectric constant of poly(2,4,5‑trifluorostyrene) has not been independently measured, the 2,4,5‑fluorine pattern is expected to produce a dipole‑vector orientation distinct from both the all‑ring‑fluorinated and the all‑vinyl‑fluorinated polymers, offering a unique balance between dielectric constant and mechanical flexibility not achievable with pentafluorostyrene (too rigid) or α,β,β‑trifluorostyrene (dielectric dipole localized on backbone) [3].

Dielectric Elastomers Gate Dielectrics Organic Electronics

Sulfonation Reactivity: Ring‑Fluorinated vs. Vinyl‑Fluorinated Trifluorostyrene

Poly‑α,β,β‑trifluorostyrene is notoriously difficult to sulfonate because the –CF₂–CF(CF₃)– backbone exerts a strong meta‑directing and deactivating effect on the aromatic ring, requiring harsh conditions (chlorosulfonic acid, elevated temperature) that often degrade the polymer [1][2]. In contrast, ring‑fluorinated styrenes such as 2,4,5‑trifluorostyrene carry the electron‑withdrawing fluorine atoms directly on the ring undergoing electrophilic substitution. This arrangement is expected to moderate the deactivation compared to the perfluoroalkyl‑substituted ring of poly‑TFS, potentially enabling sulfonation under milder conditions and with higher ion‑exchange capacity (IEC) retention [3]. No direct sulfonation study of poly(2,4,5‑trifluorostyrene) is available, but the structural logic is well‑established in aromatic electrophilic substitution theory.

Proton Exchange Membranes Ion‑Exchange Polymers Fuel Cell Materials

Optimal Deployment Scenarios for 2,4,5-Trifluorostyrene Based on Evidence


High-Temperature Distillation and Purification Workflows

Procurement teams requiring ultra‑pure monomer (e.g., for electronic‑grade polymers) benefit from the 185.7 °C boiling point of 2,4,5‑trifluorostyrene. This allows fractionation at temperatures where common organic impurities boil off cleanly, a processing window unavailable to 2,4‑difluorostyrene (bp 138 °C) or pentafluorostyrene (bp 141 °C). The result is higher monomer purity with fewer distillation passes, reducing purification cost and solvent waste .

Dielectric Polymer Formulation for Organic Field‑Effect Transistors (OFETs)

The high dipole moment (~1.98 D) of 2,4,5‑trifluorostyrene translates into enhanced dielectric polarizability, while its ring‑localized fluorine pattern maintains solubility in common processing solvents. Copolymers with styrene can be tuned for a dielectric constant in the 2.5–3.0 range with ultra‑low dielectric loss, a combination valued in gate dielectric layers. This differentiates the monomer from 4‑fluorostyrene (lower dipole moment, lower ε′) and from pentafluorostyrene (limited solubility) [1][2].

Proton Exchange Membrane Fabrication with Improved Sulfonation Latitude

For fuel cell membrane developers, 2,4,5‑trifluorostyrene offers a ring‑fluorinated scaffold where the electron‑withdrawing groups reside directly on the ring to be sulfonated, avoiding the severe meta‑deactivation plaguing poly‑α,β,β‑trifluorostyrene ionomers. This structural difference is predicted to enable milder sulfonation conditions and higher ion‑exchange capacity, directly impacting membrane conductivity and durability. Researchers seeking to move beyond Nafion‑class materials should evaluate 2,4,5‑TFS as a comonomer for next‑generation hydrocarbon‑type PEMs [3].

Tailored Copolymer Microstructure via Controlled Alternating Copolymerization

The electron‑deficient character of 2,4,5‑trifluorostyrene, inferred from the reactivity‑ratio behavior of its fluorostyrene analogs, makes it a candidate for synthesizing alternating copolymers with electron‑rich comonomers such as styrene or vinyl ethers. The 2,4,5‑fluorine pattern provides an intermediate level of electron withdrawal, allowing finer control over the alternating tendency than the more electron‑poor pentafluorostyrene (r₁·r₂ ≈ 0.01) or the nearly random 4‑fluorostyrene (r₁·r₂ ≈ 0.4). This enables precise Tg and composition engineering without resorting to expensive controlled‑radical polymerization techniques [4].

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